molecular formula C20H18Br2O4 B11514483 5,5-Bis[(3-bromophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione

5,5-Bis[(3-bromophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B11514483
M. Wt: 482.2 g/mol
InChI Key: SKHZOIPGUGTWBE-UHFFFAOYSA-N
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Description

5,5-Bis[(3-bromophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound characterized by its unique structure, which includes two bromophenyl groups attached to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Bis[(3-bromophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 3-bromobenzyl bromide with 2,2-dimethyl-1,3-dioxane-4,6-dione under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates and products.

Chemical Reactions Analysis

Types of Reactions

5,5-Bis[(3-bromophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol would yield a thioether derivative, while coupling reactions would produce biaryl compounds.

Scientific Research Applications

5,5-Bis[(3-bromophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 5,5-Bis[(3-bromophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects depends on the specific application. In coupling reactions, the bromine atoms act as leaving groups, allowing the formation of new carbon-carbon bonds. The dioxane ring provides stability and rigidity to the molecule, facilitating its use in various synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Bis[(3-bromophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to the presence of bromophenyl groups, which enhance its reactivity in coupling reactions and provide additional sites for functionalization. This makes it a versatile building block in organic synthesis .

Properties

Molecular Formula

C20H18Br2O4

Molecular Weight

482.2 g/mol

IUPAC Name

5,5-bis[(3-bromophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C20H18Br2O4/c1-19(2)25-17(23)20(18(24)26-19,11-13-5-3-7-15(21)9-13)12-14-6-4-8-16(22)10-14/h3-10H,11-12H2,1-2H3

InChI Key

SKHZOIPGUGTWBE-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)(CC2=CC(=CC=C2)Br)CC3=CC(=CC=C3)Br)C

Origin of Product

United States

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